Selenazofurin
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Overview
Description
Preparation Methods
The synthesis of selenazofurin involves several steps. One of the methods includes the reaction of 2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl-1-carbonitrile with liquid hydrogen selenide in the presence of a catalyst such as 4-(dimethylamino)pyridine under nitrogen at room temperature . Another approach involves the use of carboxylic acids (or anhydrides) and beta-azido diselenide via a one-pot cascade formation of selenazoline, followed by MnO2-promoted oxidation . These methods offer excellent substrate flexibility and have been shown to produce this compound efficiently.
Chemical Reactions Analysis
Selenazofurin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenazole derivatives.
Reduction: It can be reduced under specific conditions to yield different selenium-containing compounds.
Substitution: This compound can participate in substitution reactions, where the selenium atom can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Selenazofurin has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying selenium chemistry and its interactions with other elements.
Industry: this compound’s unique properties make it a candidate for use in the development of new drugs and chemical processes.
Mechanism of Action
Selenazofurin exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides . By inhibiting IMPDH, this compound reduces the levels of guanine nucleotides, leading to the disruption of DNA and RNA synthesis in rapidly dividing cells, such as cancer cells and viruses . This mechanism is similar to that of other nucleoside analogs, but the presence of selenium in this compound provides unique biochemical properties that enhance its efficacy.
Comparison with Similar Compounds
Selenazofurin is similar to other nucleoside analogs such as tiazofurin and pyrazofurin. its selenium content distinguishes it from these compounds, providing unique chemical and biological properties . Other similar compounds include:
Tiazofurin: A sulfur-containing analog with similar antitumor properties.
Pyrazofurin: Another nucleoside analog with antiviral activity.
Benzamide riboside: Shares a similar mechanism of action by inhibiting IMPDH. The uniqueness of this compound lies in its selenium atom, which imparts distinct chemical reactivity and biological activity compared to its sulfur and nitrogen analogs.
Properties
CAS No. |
83705-13-9 |
---|---|
Molecular Formula |
C9H12N2O5Se |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide |
InChI |
InChI=1S/C9H12N2O5Se/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15) |
InChI Key |
CKMBACZHCFMPLQ-UHFFFAOYSA-N |
SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)CO)O)O)C(=O)N |
Isomeric SMILES |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
Canonical SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)CO)O)O)C(=O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
83705-13-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2 beta-ribofuranosylselenazole-4-carboxamide 2-ribofuranosylselenazole-4-carboxamide RSC II selenazofurin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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